molecular formula C18H23ClFN5OS B2956889 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215604-51-5

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2956889
CAS RN: 1215604-51-5
M. Wt: 411.92
InChI Key: ZRLJTZLOVDELMX-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23ClFN5OS and its molecular weight is 411.92. The purity is usually 95%.
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Scientific Research Applications

Potential Antipsychotic Applications

One study explored a series of novel compounds with structural similarities to the specified chemical, highlighting their potential antipsychotic-like profile in behavioral animal tests. These compounds did not interact with dopamine receptors, unlike clinically available antipsychotic agents, suggesting a unique mechanism of action. This research opens up new avenues for the development of antipsychotic medications with potentially fewer side effects related to dopamine receptor antagonism (Wise et al., 1987).

Antibacterial Activity

Another study focused on the synthesis of novel analogs incorporating the benzo[d]thiazolyl and pyrazolone moieties, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The study's findings suggest that these compounds could serve as a basis for developing new antibacterial agents (Palkar et al., 2017).

Cytotoxic Activity

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which share some structural characteristics with the compound , has shown potent cytotoxicity against various cancer cell lines. This suggests the potential for these compounds to be developed into anticancer drugs, providing a foundation for further investigation into related compounds (Deady et al., 2003).

Structural Diversity for Drug Discovery

A study utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material demonstrated the generation of a structurally diverse library of compounds through alkylation and ring closure reactions. This research highlights the potential of using structurally similar compounds to the one inquired about as versatile intermediates in the synthesis of a wide array of biologically active molecules (Roman, 2013).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5OS.ClH/c1-12-11-14(23(4)21-12)17(25)24(10-6-9-22(2)3)18-20-16-13(19)7-5-8-15(16)26-18;/h5,7-8,11H,6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLJTZLOVDELMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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